TAS-115 mesylate

Übersicht

Beschreibung

TAS-115-Mesylat ist ein neuartiger oraler Multi-Rezeptor-Tyrosinkinase-Inhibitor. Es zielt auf mehrere Kinasen ab, darunter MET, vaskulärer endothelialer Wachstumsfaktor-Rezeptor, Koloniestimulierender Faktor 1-Rezeptor und Thrombozytenwachstumsfaktor-Rezeptor. Diese Verbindung wurde entwickelt, um die Kontinuität der Arzneimittelverabreichung bei einer relativ kurzen Halbwertszeit zu verbessern und wird hauptsächlich auf ihr Potenzial zur Behandlung fortgeschrittener solider Tumoren untersucht .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für TAS-115-Mesylat sind in der öffentlich zugänglichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Syntheseschritte hergestellt wird, die die Bildung des Mesylat-Salzes beinhalten, um ihre Löslichkeit und Bioverfügbarkeit zu verbessern . Industrielle Produktionsmethoden würden wahrscheinlich großtechnische organische Synthesetechniken, Reinigungsprozesse und strenge Qualitätskontrollmaßnahmen umfassen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten.

Wirkmechanismus

Target of Action

TAS-115 mesylate is an oral multi-receptor tyrosine kinase inhibitor . Its primary targets include several kinases implicated in antitumor immunity, such as:

These kinases play a crucial role in cell growth, angiogenesis, and immune modulation, making them key targets for cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which in turn blocks the downstream signaling pathways . For instance, it inhibits the CSF1R signal in macrophages and modulates its phenotype .

Biochemical Pathways

By inhibiting these kinases, this compound affects several biochemical pathways. It upregulates interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that TAS-115 activates T cells . Gene expression analysis suggests that TAS-115 promotes M1 macrophage differentiation . These changes in the immune response can enhance the body’s ability to fight tumors.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in IFNγ- and granzyme B (Gzmb)-secreting tumor-infiltrating T cells . The combination treatment of TAS-115 and anti-PD-1 antibody further increased the percentage of Gzmb+CD8+T cells and decreased the percentage of macrophages compared with either treatment alone . These results highlight the potential therapeutic effect of TAS-115 in combination with PD-1 blockade, mediated via activation of antitumor immunity by TAS-115 .

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. For instance, its antitumor effect was enhanced under immunocompetent conditions compared to immunodeficient conditions . This suggests that the immune status of the patient can influence the efficacy of this compound. Furthermore, the combination of TAS-115 with other therapies, such as anti-PD-1

Biochemische Analyse

Biochemical Properties

TAS-115 mesylate interacts with various enzymes and proteins, including VEGFR and c-Met/HGFR . It inhibits these kinases, with IC50s of 30 and 32 nM for rVEGFR2 and rMET, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR and c-Met/HGFR, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with VEGFR and c-Met/HGFR . It inhibits these kinases, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to suppress the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the VEGFR and c-Met/HGFR metabolic pathways . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for TAS-115 mesylate are not extensively detailed in publicly available literature. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of the mesylate salt to enhance its solubility and bioavailability . Industrial production methods would likely involve large-scale organic synthesis techniques, purification processes, and stringent quality control measures to ensure the compound’s efficacy and safety.

Analyse Chemischer Reaktionen

TAS-115-Mesylat durchläuft verschiedene chemische Reaktionen, wobei es sich hauptsächlich um die Wechselwirkung mit Zielkinasen handelt. Die Verbindung hemmt die Autophosphorylierung von MET, vaskulärem endothelialen Wachstumsfaktor-Rezeptor, Koloniestimulierenden Faktor 1-Rezeptor und Thrombozytenwachstumsfaktor-Rezeptor auf ATP-kompetitive Weise . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Kinase-Assays und zellbasierte Assays, um die inhibitorischen Wirkungen der Verbindung zu bewerten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die phosphorylierten Formen der Zielkinasen, die durch TAS-115-Mesylat gehemmt werden .

Wissenschaftliche Forschungsanwendungen

TAS-115-Mesylat hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Onkologie und Immunologie. Es hat vielversprechende Antitumoraktivität in präklinischen und klinischen Studien gezeigt, insbesondere gegen Tumoren mit MET-Anomalien, Osteosarkom und Knochenmetastasen . Die Verbindung moduliert auch das Tumor-Immun-Mikromilieu, fördert die Antitumor-Immunität und verbessert die Wirksamkeit der Anti-PD-1-Antikörpertherapie . Zusätzlich wird TAS-115-Mesylat in der Forschung verwendet, um die Mechanismen der Kinasehemmung und die Entwicklung gezielter Krebstherapien zu untersuchen .

Wirkmechanismus

TAS-115-Mesylat entfaltet seine Wirkung, indem es die Autophosphorylierung mehrerer Schlüsselkinasen hemmt, darunter MET, vaskulärer endothelialer Wachstumsfaktor-Rezeptor, Koloniestimulierender Faktor 1-Rezeptor und Thrombozytenwachstumsfaktor-Rezeptor . Diese Hemmung stört die Signalwege, die am Tumorwachstum, der Angiogenese und der Immunmodulation beteiligt sind. Zu den molekularen Zielen und Signalwegen der Verbindung gehört der MET-Signalweg, der für die Zellproliferation und das Überleben von entscheidender Bedeutung ist, sowie der vaskuläre endotheliale Wachstumsfaktor-Rezeptor-Signalweg, der für die Angiogenese unerlässlich ist .

Vergleich Mit ähnlichen Verbindungen

TAS-115-Mesylat ähnelt anderen Multi-Rezeptor-Tyrosinkinase-Inhibitoren, wie z. B. Cabozantinib. Beide Verbindungen hemmen die Tyrosinkinaseaktivität von MET und vaskulärem endothelialen Wachstumsfaktor-Rezeptor. TAS-115-Mesylat hemmt auch den Koloniestimulierenden Faktor 1-Rezeptor und den Thrombozytenwachstumsfaktor-Rezeptor, die nicht von Cabozantinib angegriffen werden . Dieses breitere Hemmungsspektrum macht TAS-115-Mesylat einzigartig und möglicherweise effektiver bei bestimmten Krebsarten. Weitere ähnliche Verbindungen sind Lenvatinib und Pembrolizumab, die in Kombinationstherapien zur Krebsbehandlung eingesetzt werden .

Eigenschaften

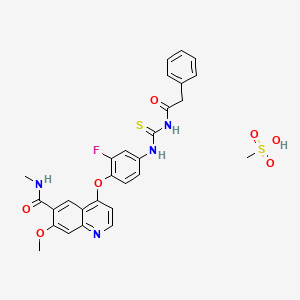

IUPAC Name |

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYQWFCUOAVQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

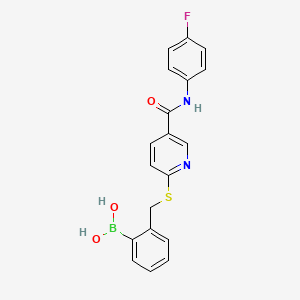

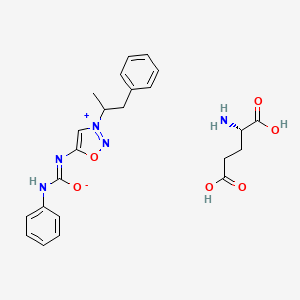

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688673-09-7 | |

| Record name | Pamufetinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMUFETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)